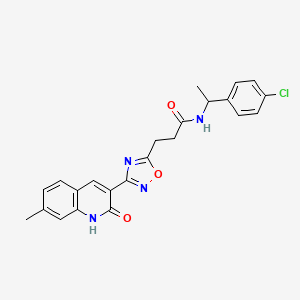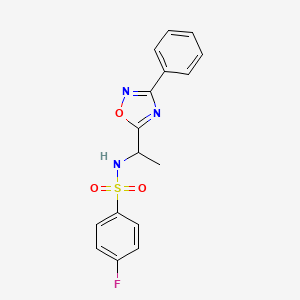
4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as F-Phe-OSu, and it is a sulfonamide derivative that contains a fluorine atom, a phenyl group, and an oxadiazole ring. F-Phe-OSu has been synthesized using various methods, and it has shown promising results in scientific research applications.
作用機序
The mechanism of action of F-Phe-OSu is not fully understood. However, it is believed that this compound modifies the amino groups of proteins and peptides, which can affect their activity and function. F-Phe-OSu can also cross-link proteins, which can provide insights into protein-protein interactions.
Biochemical and Physiological Effects:
F-Phe-OSu has been shown to have biochemical and physiological effects on proteins and peptides. This compound can modify the amino groups of these molecules, which can affect their activity and function. F-Phe-OSu can also cross-link proteins, which can provide insights into protein-protein interactions. However, the physiological effects of F-Phe-OSu on living organisms are not well understood.
実験室実験の利点と制限
F-Phe-OSu has several advantages for lab experiments. This compound is a useful labeling reagent for peptides and proteins, and it can be used to modify amino groups in these molecules. F-Phe-OSu is also a cross-linking agent that can be used to study protein-protein interactions. However, F-Phe-OSu has some limitations. This compound can be toxic, and it requires careful handling. Additionally, the physiological effects of F-Phe-OSu on living organisms are not well understood.
将来の方向性
There are several future directions for the use of F-Phe-OSu in scientific research. One potential application is the study of enzyme inhibitors. F-Phe-OSu can be used to identify enzyme inhibitors, which can be used to develop new drugs for various diseases. Another future direction is the study of protein-protein interactions. F-Phe-OSu can be used as a cross-linking agent to study these interactions, which can provide insights into various biological processes. Additionally, F-Phe-OSu can be used to study the activity of enzymes, which can help researchers understand the mechanisms of various biochemical processes.
合成法
F-Phe-OSu can be synthesized using different methods, including the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-fluorobenzenesulfonyl chloride with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol in the presence of a base such as potassium carbonate. The synthesis of F-Phe-OSu requires careful handling due to the compound's potential toxicity.
科学的研究の応用
F-Phe-OSu has shown promising results in scientific research applications. This compound is commonly used as a labeling reagent for peptides and proteins, and it can be used to modify amino groups in these molecules. F-Phe-OSu is also used as a cross-linking agent to study protein-protein interactions. Additionally, this compound has been used to study the activity of enzymes and to identify enzyme inhibitors.
特性
IUPAC Name |
4-fluoro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVIVQDTKJOCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

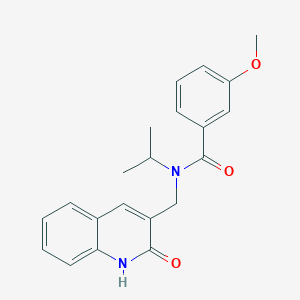
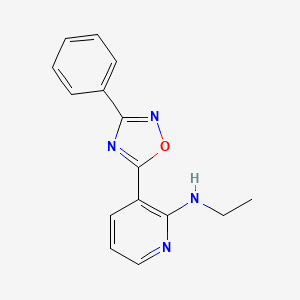
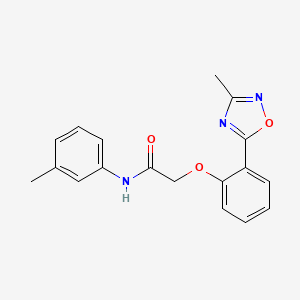
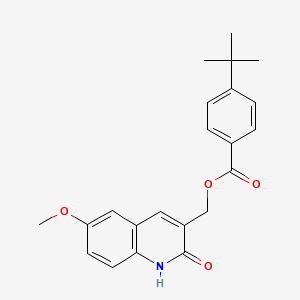


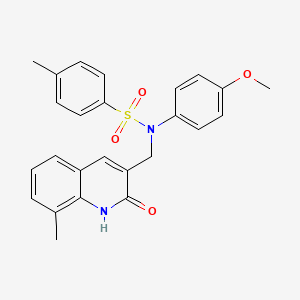
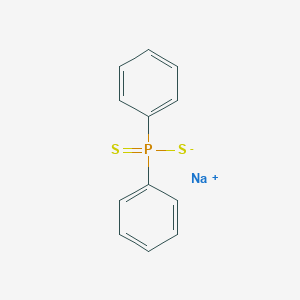
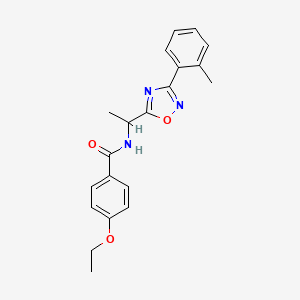
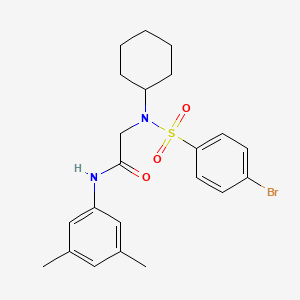

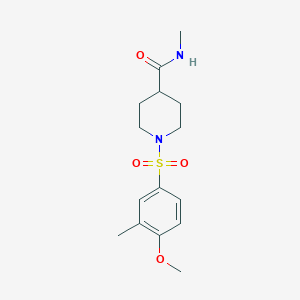
![4-methoxy-N-[(oxolan-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7690266.png)
